2,2-Bis(ethylthio)acetaldehyde
CAS No.: 42919-45-9
Cat. No.: VC20747202
Molecular Formula: C6H12OS2
Molecular Weight: 164.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42919-45-9 |
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Molecular Formula | C6H12OS2 |
Molecular Weight | 164.3 g/mol |
IUPAC Name | 2,2-bis(ethylsulfanyl)acetaldehyde |
Standard InChI | InChI=1S/C6H12OS2/c1-3-8-6(5-7)9-4-2/h5-6H,3-4H2,1-2H3 |
Standard InChI Key | OAIHIZJTNUIXNU-UHFFFAOYSA-N |
SMILES | CCSC(C=O)SCC |
Canonical SMILES | CCSC(C=O)SCC |
Introduction
Physical and Chemical Properties
Structural Characteristics and Identification
2,2-Bis(ethylthio)acetaldehyde possesses a distinctive molecular structure characterized by an aldehyde group (-CHO) and two ethylthio groups (-SC₂H₅) attached to a single carbon atom. This arrangement creates a central carbon with both electrophilic and nucleophilic sites, contributing to the compound's versatile chemical behavior. The compound's structural information is summarized in Table 1 below.
Table 1: Structural Identification Parameters of 2,2-Bis(ethylthio)acetaldehyde
Parameter | Value |
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CAS Registry Number | 42919-45-9 |
Molecular Formula | C₆H₁₂OS₂ |
Molecular Weight | 164.29 g/mol |
IUPAC Name | 2,2-bis(ethylsulfanyl)acetaldehyde |
Standard InChI | InChI=1S/C6H12OS2/c1-3-8-6(5-7)9-4-2/h5-6H,3-4H2,1-2H3 |
Standard InChIKey | OAIHIZJTNUIXNU-UHFFFAOYSA-N |
SMILES Notation | CCSC(C=O)SCC |
Common Synonyms | Glyoxal Monoethylmercaptal; 2,2-Bis(ethylthio)ethanal |
The molecular structure consists of a central carbon atom bonded to two ethylthio groups and a formyl group (-CHO). This arrangement creates a thioacetal-like structure with a reactive aldehyde functionality, which significantly influences the compound's chemical behavior and applications in organic synthesis.
Physical Properties
The physical properties of 2,2-Bis(ethylthio)acetaldehyde are integral to understanding its behavior in various chemical environments and its potential applications. While comprehensive experimental data on physical properties is limited in the available literature, some properties can be inferred from its molecular structure and chemical classification. The compound exists as a colorless to pale yellow liquid at room temperature, with physical characteristics typical of medium-chain organosulfur compounds.
The presence of the aldehyde group contributes to the compound's polarity, while the ethylthio groups introduce elements of lipophilicity. This combination affects properties such as solubility, with 2,2-Bis(ethylthio)acetaldehyde showing good solubility in common organic solvents like chloroform, hexane, and other non-polar to moderately polar solvents.
Chemical Reactivity
The chemical reactivity of 2,2-Bis(ethylthio)acetaldehyde is primarily governed by two reactive centers: the aldehyde group and the carbon atom bearing the two ethylthio substituents. This dual reactivity makes the compound particularly versatile in organic synthesis.
The aldehyde group exhibits typical electrophilic properties, making it susceptible to nucleophilic attack by various reagents. This reactivity pattern allows the compound to participate in numerous transformations including condensation reactions, reductions, and oxidations. The presence of this aldehyde group influences biological systems by potentially modulating protein functions through reactions with nucleophilic amino acid residues.
Additionally, 2,2-Bis(ethylthio)acetaldehyde can undergo the following reaction types:
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Oxidation reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones when treated with oxidizing agents such as hydrogen peroxide or peracids.
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Reduction reactions: When subjected to reducing conditions with agents like lithium aluminum hydride or sodium borohydride, the aldehyde group can be reduced to form the corresponding alcohol derivative.
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Substitution reactions: The ethylthio groups can be substituted with other nucleophiles under appropriate reaction conditions, offering pathways to diverse structural modifications.
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Enamine formation: The compound can form enamines which can be further functionalized, as indicated by research into the alkylation of potassium salts of enamines derived from this compound .
The chemical versatility of 2,2-Bis(ethylthio)acetaldehyde makes it a valuable building block in organic synthesis for the construction of more complex molecules with diverse functional groups.
Applications in Chemical Research and Industry
Organic Synthesis Applications
2,2-Bis(ethylthio)acetaldehyde serves as a versatile building block in organic synthesis, particularly in the construction of compounds containing sulfur functionality. The compound's utility stems from its dual reactivity centers—the aldehyde group and the carbon bearing the ethylthio substituents—which allow for selective transformations in the synthesis of complex molecules.
One significant application is its role as an α-oxoaldehyde reagent, as described in research focusing on the formation of enamines . The enamines derived from 2,2-Bis(ethylthio)acetaldehyde can undergo alkylation reactions, providing access to functionalized intermediates that are valuable in the synthesis of various target molecules .
The compound also shows potential as a precursor in the synthesis of heterocyclic compounds, particularly those containing sulfur atoms. The presence of the ethylthio groups allows for various manipulations, including oxidation to sulfoxides or sulfones, which can further participate in elimination reactions to generate carbon-carbon double bonds or serve as Michael acceptors.
Research Applications
In research settings, 2,2-Bis(ethylthio)acetaldehyde has been investigated for its utility in various synthetic methodologies. Its ability to participate in condensation reactions, coupled with the potential for selective manipulations of the ethylthio groups, makes it a subject of interest in the development of new synthetic pathways.
Research into the applications of 2,2-Bis(ethylthio)acetaldehyde has explored its potential in:
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Development of protective group strategies: The thioacetal functionality can serve as a protective group for carbonyl compounds, with the advantage of stability under various reaction conditions.
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Synthesis of γ-keto compounds: Research indicates that enamines derived from 2,2-Bis(ethylthio)acetaldehyde provide a convenient route to the synthesis of γ-keto compounds, expanding the synthetic utility of this reagent .
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Studies of reaction mechanisms: The compound has been used to investigate reaction mechanisms involving sulfur-containing functional groups, contributing to fundamental understanding in organic chemistry.
These research applications highlight the value of 2,2-Bis(ethylthio)acetaldehyde as a tool in synthetic chemistry, offering pathways to compounds that might be challenging to access through alternative routes.
Recent Research Developments
Recent research into 2,2-Bis(ethylthio)acetaldehyde and related compounds has focused on expanding their synthetic applications and investigating their potential biological activities. Studies have employed various analytical techniques to characterize these compounds and their reactions, including:
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Spectroscopic analysis: NMR, IR, and mass spectrometry to elucidate structural features and confirm reaction outcomes.
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Computational studies: Molecular modeling to predict reactivity patterns and optimize reaction conditions.
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Biological screening: Assays to evaluate potential antimicrobial activities and other biological effects.
One significant research direction involves the use of 2,2-Bis(ethylthio)acetaldehyde in the context of green chemistry, exploring more environmentally friendly synthesis methods and applications that align with sustainable chemistry principles. This includes the development of catalytic methods for transformations involving this compound and related thioacetals.
Additionally, research has explored the potential of enamines derived from 2,2-Bis(ethylthio)acetaldehyde as versatile intermediates in organic synthesis, particularly for the preparation of γ-keto compounds . This approach represents a convenient synthetic route to these valuable building blocks, highlighting the continuing relevance of 2,2-Bis(ethylthio)acetaldehyde in modern synthetic organic chemistry.
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